Delmopinol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
98092-92-3 |
|---|---|
Molecular Formula |
C16H34ClNO2 |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-3-6-15(7-4-2)8-5-9-16-14-19-13-11-17(16)10-12-18;/h15-16,18H,3-14H2,1-2H3;1H |
InChI Key |
JFZBMJJFVBMZNC-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)CCCC1COCCN1CCO.Cl |
Canonical SMILES |
CCCC(CCC)CCCC1COCCN1CCO.Cl |
Other CAS No. |
98092-92-3 79874-76-3 |
Pictograms |
Corrosive; Environmental Hazard |
Origin of Product |
United States |
Synthetic Chemistry and Manufacturing Research of Delmopinol Hydrochloride
Methodologies for Delmopinol (B1670218) Hydrochloride Synthesis
The synthesis of Delmopinol, which is subsequently converted to its hydrochloride salt, has been approached through various chemical routes since its inception.
Original Synthesis Pathways and Reaction Mechanisms
Several initial methods for synthesizing Delmopinol have been documented. drugfuture.com One of the primary early routes involved multiple steps, often utilizing reagents that posed challenges for large-scale industrial production due to toxicity and cost. google.com
One documented pathway begins with the reaction of 2-(benzylamino)-6-propylnonan-1-ol with ethylene (B1197577) oxide. This yields an N-(2-hydroxyethyl) derivative, which is then cyclized using sulfuric acid at high temperatures to form 4-benzyl-3-(4-propylheptyl)morpholine. The subsequent removal of the benzyl (B1604629) group through hydrogenolysis affords the free morpholine (B109124). Finally, this intermediate is condensed with 2-chloroethanol (B45725) to produce Delmopinol. drugfuture.com
Another approach involves the Grignard condensation of 4-heptanone (B92745) with allyl bromide, followed by cyclocondensation with morpholine. drugfuture.com This pathway leads to a mixture of products that require further complex purification steps, including treatment with thionyl chloride and subsequent hydrogenation to obtain the desired morpholine intermediate. drugfuture.com
A third method involves the acylation of the alkylmorpholine intermediate with oxalic acid monomethyl ester, followed by reduction with lithium aluminium hydride. drugfuture.com These early methods, while chemically viable, were often lengthy and involved harsh reaction conditions, prompting research into more efficient alternatives. google.com
Synthetic Routes for Radiolabeled Delmopinol (e.g., ¹⁴C-labeling)
For research in pharmacokinetics and metabolism, radiolabeled Delmopinol is essential. The synthesis of ¹⁴C-labeled Delmopinol has been a key focus to enable studies on its absorption, distribution, metabolism, and excretion.
In a notable example, ¹⁴C-labeled Delmopinol was synthesized with the ¹⁴C labels positioned at carbons 5 and 6 of the morpholine ring. diva-portal.orgtandfonline.com This was achieved by a specialized synthesis performed by certified laboratories. diva-portal.orgtandfonline.com The resulting ¹⁴C-delmopinol base is then converted to its hydrochloride salt by dissolving it in an ethanolic solution, evaporating the solvent, and adding an equimolar amount of hydrochloric acid. diva-portal.orgtandfonline.com This process yields radiolabeled Delmopinol hydrochloride with high radiochemical purity, suitable for use in metabolic studies. diva-portal.orgtandfonline.comnih.gov
Process Chemistry and Optimization Research
The transition from laboratory-scale synthesis to industrial manufacturing necessitates a focus on process chemistry, aiming to improve efficiency, scalability, and cost-effectiveness.
Efficiency and Scalability of this compound Production
Early synthetic routes for Delmopinol were often long and utilized toxic reagents, making them difficult and expensive for industrial application. google.com This led to the development of new processes to overcome these limitations. A significant advancement has been the development of a shorter, more convergent synthesis. google.com
This improved process involves the reaction of an oxazolidin[2,3-c]morpholine compound with a Grignard reagent. google.comwipo.int This method is advantageous as it is a more direct route to the final product, uses milder reaction conditions, and avoids many of the hazardous chemicals used in previous methods. google.com The resulting Delmopinol free base can then be efficiently converted to this compound by reacting it with hydrochloric acid in a suitable solvent such as toluene, xylene, or ethyl acetate (B1210297). google.com This streamlined process offers higher yields and purity, making it more suitable for industrial-scale production. google.com
Development of Novel and Cost-Effective Synthetic Approaches
Ongoing research continues to seek even more efficient and economical methods for this compound synthesis. The high cost associated with earlier production methods has been a driver for innovation in this area. vt.edu The goal is to develop processes that are not only cost-effective but also environmentally friendly by minimizing the use of hazardous materials and reducing waste. google.com
One such novel approach utilizes a sulfonyl chloride-mediated route. This pathway involves the sulfonylation of a primary amino alcohol, followed by a base-mediated deprotection and cyclization to form the morpholine ring structure. Such innovative strategies are crucial for ensuring the continued availability and commercial viability of Delmopinol-containing products.
Research into this compound Derivatives and Analogues
Research has also extended to the synthesis and investigation of derivatives and analogues of Delmopinol. google.comwipo.int These studies aim to explore how modifications to the molecular structure might affect the compound's physicochemical properties and biological activity.
The development of a process for preparing not only Delmopinol but also its derivatives has been a key aspect of this research. google.comwipo.int By modifying the R1 group in the Grignard reagent used in the convergent synthesis, a variety of analogues with different alkyl or aryl side chains can be produced. google.com This allows for the systematic investigation of structure-activity relationships, potentially leading to the discovery of new compounds with enhanced or specialized properties. For instance, derivatives of morpholinoethanol (B8693651), the core structure of Delmopinol, have been explored for applications beyond oral care, including in the development of anticancer therapeutics.
Molecular and Cellular Mechanisms of Action of Delmopinol Hydrochloride
Surface-Active Properties and Interfacial Interactions
As a surface-active agent, delmopinol (B1670218) hydrochloride has the ability to alter the properties of surfaces and interfaces in the oral cavity. patsnap.comresearchgate.net This amphiphilic molecule, possessing both polar and non-polar characteristics, interferes with the colloidal structure of oral fluids and reduces the viscosity of solutions. pnrjournal.com These properties are fundamental to its clinical effects on plaque and gingivitis.
Adsorption to and Modification of Pellicle Structure
The initial action of delmopinol involves its interaction with the acquired pellicle, the proteinaceous film that rapidly forms on tooth surfaces after cleaning. patsnap.commedkoo.comncats.io Delmopinol binds to pellicle components, modifying the structure of this layer. patsnap.compnrjournal.com This interaction makes the pellicle surface less conducive for bacterial colonization, a critical first step in plaque formation. patsnap.com
Research using ellipsometry has shown that delmopinol hydrochloride adsorbs onto both hydrophilic and hydrophobic surfaces. nih.gov When introduced to salivary films, delmopinol binds to the salivary proteins within the pellicle, which in turn alters the cohesive and adhesive properties of these films, leading to partial desorption upon rinsing. nih.gov Studies on hydroxyapatite (B223615) (HA) beads, a mineral analog of tooth enamel, revealed that delmopinol has a greater affinity for saliva-coated hydroxyapatite (sHA) than for untreated HA. nih.gov This binding forms a barrier that prevents microbial adhesion to the tooth and gum surfaces. medkoo.comncats.io
Influence on Surface Polarity and Wettability of Biological Substrates
Delmopinol has been shown to influence the surface characteristics of oral substrates. Studies using contact angle measurements on tooth surfaces in vivo have suggested that delmopinol exposes the polar parts of its molecule outward after adsorption. tandfonline.comdiva-portal.org This action increases the polarity and, consequently, the wettability of the surface. researchgate.net
This effect, however, may be transient on tooth surfaces, lasting approximately 15-30 minutes. tandfonline.com On the oral mucosa, rinsing with delmopinol has been observed to increase the polarity of the saliva-coated surface for a more extended period. diva-portal.orgresearchgate.net This suggests that delmopinol helps maintain the hydrophilicity of the mucosal pellicle, which can reinforce the hydration of the mucosa. researchgate.net
Effects on Bacterial Cell Wall Surface Tension and Permeability
This compound exerts physical effects on the bacterial cell wall. Its amphiphilic properties allow it to interact with the cell envelope, reducing its surface tension and increasing its permeability. patsnap.comnih.gov This action is not primarily bactericidal but rather makes the bacterial cells more vulnerable. patsnap.comnih.gov
Research using transmission electron microscopy has demonstrated that delmopinol has a more pronounced effect on gram-negative bacteria compared to gram-positive species. nih.gov Treatment with a 0.2% (6.4 mM) delmopinol solution for just one minute resulted in significant ultrastructural changes to the cell wall and outer membrane of gram-negative periodontal pathogens like Porphyromonas gingivalis and Prevotella intermedia. In contrast, gram-positive streptococci showed minimal morphological alterations. nih.gov This difference is attributed to the greater binding of delmopinol to gram-negative rods and the extraction of more cell wall material compared to gram-positive cocci, rendering them more susceptible to the compound's effects. nih.gov
Interference with Oral Biofilm Dynamics
Delmopinol's primary clinical utility stems from its ability to interfere with the formation and maturation of dental plaque, which is a complex biofilm. patsnap.compatsnap.com It disrupts several stages of biofilm development, from initial attachment to the formation of the mature matrix. dentistryiq.com
Inhibition of Initial Bacterial Adhesion
A key mechanism of delmopinol is the inhibition of the initial attachment of bacteria to tooth surfaces. patsnap.com By modifying the pellicle, it creates an environment where plaque biofilm and bacteria cannot easily adhere. dentistryiq.com This interference with the adhesion of early colonizing bacteria is a crucial step in preventing the entire cascade of biofilm formation. patsnap.comdentistryiq.com Delmopinol has been shown to reduce the adherence of pioneer bacteria to the salivary pellicle and also limits the coaggregation between different bacterial species. dentistryiq.com
Disruption of Extracellular Polymeric Substance (EPS) Synthesis and Accumulation
Beyond preventing initial attachment, delmopinol disrupts the integrity of the biofilm matrix by interfering with the synthesis and accumulation of the Extracellular Polymeric Substance (EPS). patsnap.com The EPS, primarily composed of polysaccharides like glucans, is vital for the structural stability of the biofilm and the cohesion between bacterial cells. researchgate.net
Delmopinol has been found to inhibit the synthesis of glucans by oral bacteria such as Streptococcus mutans. cdeworld.compnrjournal.comnih.gov It interferes with the activity of glucosyltransferase, an enzyme adsorbed onto the saliva-coated hydroxyapatite that is responsible for producing these polysaccharides. pnrjournal.com By impeding the synthesis of these crucial "glue-like" substances, delmopinol weakens the biofilm's structure. patsnap.comresearchgate.net It also reduces the viscosity of existing glucans, which loosens the cohesive properties of the plaque matrix and makes it easier to remove through mechanical means like brushing. dentistryiq.com
Research Findings on this compound Efficacy
The following tables summarize key findings from clinical studies investigating the effects of this compound on dental plaque.
Table 1: Effect of Delmopinol on Visible Plaque Formation
This table presents data from a study where a 1% delmopinol solution was applied to tooth surfaces, and visible plaque was assessed over a 14-day period of no oral hygiene.
| Treatment Group | Day 7 (% Surfaces with Visible Plaque) | Day 14 (% Surfaces with Visible Plaque) |
| Delmopinol HCl | 6.0% | 6.0% |
| Placebo | 89.3% | 89.3% (Switched to Delmopinol on Day 7) |
| Data sourced from a study on the local application of this compound. nih.gov |
Table 2: Comparative Plaque Index Reduction
This table shows the percentage reduction in plaque index scores for delmopinol and chlorhexidine (B1668724) compared to a placebo in a 6-month clinical trial.
| Treatment | Plaque Index Reduction (vs. Placebo) at 3 Months | Plaque Index Reduction (vs. Placebo) at 6 Months |
| 0.2% Delmopinol HCl | 22% | 13% |
| 0.2% Chlorhexidine | 38% | 38% |
| Data sourced from a 6-month comparative clinical trial. nih.gov |
Reduction of Biofilm Matrix Cohesion and Viscosity of Glucans
This compound plays a significant role in disrupting the structural integrity of the dental plaque biofilm by targeting its extracellular polymeric substance (EPS) matrix. This matrix, rich in polysaccharides like glucans, is crucial for the cohesion and stability of the biofilm. Delmopinol, acting as a surfactant, interferes with the colloidal structure of the biofilm. nih.gov
Research has demonstrated that delmopinol effectively reduces the viscosity of both water-soluble and water-insoluble glucans produced by Streptococcus mutans, a key bacterium in plaque formation. nih.gov When present during the synthesis of these polysaccharides, delmopinol can decrease their viscosity by approximately 50%. nih.gov This reduction in glucan viscosity is believed to lower the in vivo stability of the plaque matrix. nih.gov By weakening the cohesive forces within the biofilm, delmopinol renders the plaque less adherent and more susceptible to mechanical removal. patsnap.comnih.gov Transmission and scanning electron micrographs have shown that delmopinol-treated plaque has unordered or empty matrix areas between bacterial cells, in contrast to the dense, amorphous material seen in untreated plaque. nih.gov
It is important to note that delmopinol does not affect the viscosity of pre-formed glucans, indicating its primary action is on the formation of the matrix. nih.gov
Table 1: Effect of Delmopinol on Glucan Viscosity
| Glucan Type | Delmopinol Concentration for ~50% Viscosity Reduction | Reference |
|---|---|---|
| Water-Soluble | 0.32 mM (0.01%) | nih.gov |
| Water-Insoluble | 3.2 mM | nih.gov |
Promotion of Mechanical Biofilm Removal Efficacy
A primary consequence of delmopinol's action on the biofilm matrix is the enhanced efficacy of mechanical cleaning methods, such as toothbrushing. rroij.com By disrupting the biofilm's structure and reducing its cohesive properties, delmopinol loosens the plaque, making it easier to detach from tooth surfaces. patsnap.comrroij.com This mechanism transforms the tightly bound biofilm into a more loosely adherent mass that can be more readily removed by the patient. scispace.com
Clinical and in vitro studies support this function. In a flow cell system, plaque treated with delmopinol lost significantly more of its wet weight (59%) after ultrasonication compared to control plaques (19%). nih.gov This suggests that plaque formed in the presence of delmopinol is less cohesive and, therefore, easier to remove mechanically. nih.gov The compound is considered a valuable adjunct to mechanical plaque control, helping to compensate for areas that may be missed during routine oral hygiene. nih.govthejcdp.com
Modulation of Microbial Physiology and Inter-Species Interactions
Beyond its effects on the physical structure of biofilm, this compound also influences the physiological behavior of oral bacteria and their interactions.
Effects on Bacterial Quorum Sensing and Communication Systems
Delmopinol has been shown to interfere with bacterial communication systems, a process known as quorum sensing. patsnap.com Quorum sensing allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and the production of virulence factors, once a certain population density is reached. patsnap.comhku.hk By disrupting these signaling pathways, delmopinol diminishes the ability of bacteria to form robust and organized biofilms. patsnap.com This interference with intercellular communication is a key aspect of its mechanism, distinguishing it from agents that solely rely on killing bacteria. patsnap.com
Selective Impact on Key Oral Microorganisms (e.g., Streptococcus mutans, dextran-producing Streptococci)
Studies have also investigated delmopinol's interaction with Streptococcus mutans. It has been found to inhibit the synthesis of glucans by S. mutans adsorbed onto saliva-coated hydroxyapatite. pnrjournal.comnih.govnih.gov While delmopinol does possess mild antibacterial properties, it is considered a relatively weak antimicrobial compared to agents like chlorhexidine. nih.govnih.gov Its primary anti-plaque effect appears to be mediated by interfering with the matrix and bacterial adhesion rather than broad-spectrum bactericidal action. nih.govijoprd.com This targeted approach helps to preserve the natural balance of the oral microbiota. tandfonline.com
Table 2: Summary of Delmopinol's Impact on Key Microorganisms
| Microorganism | Observed Effect | Reference |
|---|---|---|
| Dextran-producing Streptococci | Significant reduction in proportion in plaque | nih.govijoprd.com |
| Streptococcus mutans | Inhibition of glucan synthesis | pnrjournal.comnih.govnih.gov |
| Streptococcus sanguis | Bactericidal effect on attached and planktonic cells | pnrjournal.com |
| Gram-negative rods | Marked ultrastructural changes to cell wall | nih.gov |
| Gram-positive cocci | Little to no morphological alteration | nih.gov |
Influence on Bacterial Acid Production from Carbohydrates
Delmopinol has demonstrated an ability to reduce bacterial acid production from carbohydrates. nih.gov In vitro studies have shown that as the concentration of delmopinol increases, the acid production from glucose by oral bacteria is successively reduced. nih.govresearchgate.net This is a significant finding for dental caries prevention, as the acid produced by bacterial metabolism of dietary sugars is the direct cause of enamel demineralization. thejcdp.com By inhibiting this metabolic function, delmopinol adds another layer to its protective effects against oral diseases. nih.govthejcdp.com
Reduction of Saliva-Mediated Bacterial Coaggregation
The formation of dental plaque is a complex process that involves the adhesion of initial colonizing bacteria to the salivary pellicle, followed by the coaggregation of later colonizers. Delmopinol has been found to interfere with this process by reducing saliva-mediated bacterial coaggregation. pnrjournal.comdentistryiq.com Specifically, it has been shown to reduce the coaggregation between Actinobacillus actinomycetemcomitans and Actinomyces species. pnrjournal.comdentistryiq.com By inhibiting the aggregation and cohesion between different bacterial species, delmopinol disrupts the maturation and complexity of the plaque biofilm. rroij.comrroij.com This anti-aggregating effect is considered a key mechanism, alongside its anti-adhesive properties, in preventing the buildup of a mature, pathogenic biofilm. researchgate.net
Characterization of Mild Antimicrobial Properties
Evaluation of Bacteriostatic and Bactericidal Effects Against Specific Oral Pathogens
Research has demonstrated that this compound exerts both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) effects against a variety of oral pathogens. nih.gov
One in vitro study investigated its impact on Streptococcus sanguinis, a bacterium involved in the initial formation of dental biofilm. The results showed that this compound had a marked bactericidal effect on both planktonic (free-floating) and attached S. sanguinis cells at a concentration of 0.2%. nih.gov At a lower concentration of 0.05%, a bactericidal effect was still observed, but only against the attached microorganisms. nih.gov Interestingly, the treatment did not reduce the total number of bacteria attached to the surface, indicating its primary effect was on bacterial vitality rather than detachment. nih.gov
Delmopinol has also been shown to affect other key oral pathogens. It interacts with Streptococcus mutans, a primary causative agent of dental caries, by inhibiting the synthesis of glucans, which are essential components of the plaque matrix. pnrjournal.com Studies have also evaluated its binding affinity to S. mutans and Aggregatibacter actinomycetemcomitans, a bacterium associated with aggressive forms of periodontitis. nih.gov Delmopinol demonstrated a stronger affinity for A. actinomycetemcomitans cells compared to S. mutans cells. nih.gov
Further research has highlighted delmopinol's selective activity. In vitro studies found significant antibacterial properties against aerobic bacteria, while its effects on S. mutans, Lactobacillus, and anaerobic bacteria were not statistically significant in that particular study. researchgate.net A six-month clinical trial observed that rinsing with delmopinol did not lead to an undesirable shift in the oral microbial populations associated with dental caries or periodontal diseases. nih.gov The composition of the plaque and salivary flora remained associated with healthy oral conditions. nih.gov
Comparative Analysis of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
The antimicrobial potency of this compound has been quantified using standard laboratory metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
In vitro investigations have measured these values for delmopinol against a range of oral bacteria. nih.gov One study determined the MIC of delmopinol for several periodontal pathogens. The results indicated an MIC of 75 µg/ml for Porphyromonas gingivalis, 66.66 µg/ml for Prevotella intermedia, and 33.33 µg/ml for Aggregatibacter actinomycetemcomitans. researchgate.net
A comparative study noted that delmopinol is a relatively weak antimicrobial agent when compared with chlorhexidine. nih.gov Another analysis confirmed that the statement about delmopinol having a much lower antimicrobial profile than chlorhexidine is based on their respective MIC values. diva-portal.org A long-term clinical study provided further insight, revealing that over a six-month period of use, there were no microbiologically significant changes in the MIC values of delmopinol for isolates from either plaque or saliva. nih.gov This finding suggests that oral bacteria did not develop adaptation or resistance to delmopinol during the rinsing period. nih.gov
The table below presents the Minimum Inhibitory Concentration (MIC) values for this compound against specific oral pathogens as reported in the literature.
| Oral Pathogen | Minimum Inhibitory Concentration (MIC) |
| Aggregatibacter actinomycetemcomitans | 33.33 µg/ml |
| Prevotella intermedia | 66.66 µg/ml |
| Porphyromonas gingivalis | 75 µg/ml |
| Data sourced from a study analyzing the in vitro antimicrobial activity of delmopinol. researchgate.net |
Preclinical and in Vitro Pharmacological Investigations of Delmopinol Hydrochloride
In Vitro Biofilm Model Systems for Efficacy Assessment
Delmopinol (B1670218) hydrochloride's efficacy as an anti-plaque agent has been substantially investigated using various in vitro biofilm models that simulate the oral environment. These systems allow for controlled studies on its ability to inhibit plaque formation, interfere with bacterial adhesion, and affect the structural components of the biofilm matrix.
Artificial mouth systems are sophisticated in vitro models designed to mimic the conditions of the oral cavity to evaluate anti-plaque agents. Studies utilizing these systems have demonstrated that delmopinol is effective in both preventing the formation of new plaque and dissolving established plaque. nih.govresearchgate.net In one such study, the plaque-inhibiting effect of delmopinol was directly evaluated in an artificial mouth system, which confirmed its ability to prevent plaque formation. nih.gov The results from these models indicate that delmopinol could be as effective as chlorhexidine (B1668724) in preventing plaque formation and is capable of penetrating existing plaque, which may facilitate its mechanical removal. nih.gov
Flow cell systems are instrumental in studying the dynamics of bacterial adhesion and the subsequent development of colonies on surfaces under controlled flow conditions, simulating the salivary flow in the mouth. nih.govdentistryiq.com Research using this model has shown that delmopinol hydrochloride interferes with the adherence of pioneer bacteria to the salivary pellicle and also reduces the adherence of colonizing bacteria to the plaque matrix. dentistryiq.com
In one key study, glucan-containing plaque was formed by Streptococcus mutans on saliva-coated glass slides within flow cells. nih.gov The plaque was subjected to brief exposures of a 0.2% this compound solution. nih.gov The findings were significant: plaques treated with delmopinol weighed only 7% of the control plaques. nih.gov Furthermore, upon ultrasonication, the delmopinol-treated plaques lost 59% of their wet weight, compared to only a 19% loss for the control plaques, indicating a substantial reduction in plaque cohesion. nih.gov Electron microscopy confirmed these findings, revealing that delmopinol-treated plaque had empty or unordered matrix areas, unlike the dense, structured matrix seen in control plaques. nih.gov This suggests that delmopinol reduces the cohesion of the plaque, making it easier to remove mechanically. nih.gov
Hydroxyapatite (B223615) (HA) is a primary mineral component of teeth and is frequently used as a substrate in in vitro studies to simulate the tooth surface. nih.govnih.gov When coated with saliva (sHA), it provides a realistic model for studying the interactions between anti-plaque agents, pellicle components, and bacterial products like glucans. nih.govdvm360.com Glucans, synthesized by bacteria such as Streptococcus mutans, are crucial for the structural integrity and cohesion of dental plaque. nih.govnih.gov
Studies have shown that delmopinol significantly interferes with glucan synthesis. nih.govnih.gov While delmopinol had no significant effect on the activity of glucosyltransferase (GTF) in solution, it markedly reduced the amount of bound glucans synthesized by GTF when the enzyme was adsorbed onto saliva-coated hydroxyapatite. nih.gov Delmopinol also inhibited the activity of cell-free fructosyltransferase adsorbed on sHA. nih.gov The presence of delmopinol significantly reduced the synthesis of glucans by Streptococcus mutans that were adsorbed onto sHA. nih.gov This reduction in glucan production weakens the plaque matrix, lowering its cohesive strength and adherence. nih.govdvm360.com
| In Vitro Model System | Key Findings on this compound's Efficacy | References |
| Artificial Mouth Systems | Prevents plaque formation and dissolves established plaque in vitro. | nih.govresearchgate.net |
| Flow Cell Systems | Reduces plaque weight to 7% of controls. Increases plaque removal by ultrasonication (59% weight loss vs. 19% in controls). Reduces the adherence of pioneer and colonizing bacteria. | nih.govdentistryiq.com |
| Hydroxyapatite Substrates | Reduces synthesis of bound glucans by adsorbed glucosyltransferase. Inhibits activity of cell-free fructosyltransferase. Reduces overall glucan synthesis by Streptococcus mutans on the surface. | nih.govnih.govdvm360.com |
In Vitro and Ex Vivo Tissue Interaction and Disposition Research
The interaction of this compound with oral soft tissues is a critical aspect of its pharmacological profile, influencing its retention in the oral cavity and its subsequent systemic absorption.
To understand the disposition of delmopinol in oral tissues, autoradiography studies have been conducted in rats using ¹⁴C-labelled delmopinol. tandfonline.comresearchgate.netnih.gov In these experiments, the delmopinol solution was painted inside the rats' oral cavities. researchgate.net Whole-body autoradiograms were then taken at various time points, such as 1, 4, and 24 hours post-administration. researchgate.net
The results clearly demonstrated that delmopinol is rapidly adsorbed by the oral mucosa. tandfonline.comresearchgate.net High concentrations of radioactivity were observed in the mucosa of the cheeks, tongue, gingiva, and palate at 1 hour after administration. researchgate.net The binding was verified by the continued presence of radioactivity in the rat oral mucosa even after 24 hours. tandfonline.comresearchgate.netnih.gov These studies also showed that while delmopinol is retained, it is not irreversibly bound and gradually diffuses through the mucosal membranes to enter the systemic circulation. tandfonline.comresearchgate.netnih.gov
The retention of delmopinol in the oral cavity is a key factor in its mechanism of action. nih.govdiva-portal.org Pharmacokinetic studies in humans complement the findings from animal models. tandfonline.comdiva-portal.org In a human study, when volunteers rinsed with a solution containing ¹⁴C-delmopinol hydrochloride for one minute, approximately 28% of the initial dose was retained in the oral cavity after expectoration. tandfonline.comdiva-portal.org
This retention is attributed to the rapid adsorption of delmopinol onto oral surfaces, including the soft tissues of the oral mucosa. tandfonline.comdiva-portal.org The compound partitions into the mucosal membranes, creating a reservoir from which it is slowly released. tandfonline.comdiva-portal.org This prolonged presence in the oral cavity is believed to be important for its clinical efficacy in interfering with plaque formation over time. tandfonline.comdiva-portal.org The slow diffusion from the mucosa into the systemic circulation also explains its pharmacokinetic profile observed after oral rinsing. tandfonline.comnih.gov
| Tissue Interaction Parameter | Animal/Human Model | Key Findings | References |
| Adsorption & Absorption | Rat Autoradiography (¹⁴C-delmopinol) | Rapid adsorption to oral mucosa (cheeks, tongue, gingiva). Radioactivity present in oral mucosa at 1, 4, and 24 hours. Diffuses through mucosal membranes into systemic circulation. | tandfonline.comresearchgate.netnih.govresearchgate.net |
| Retention | Human Pharmacokinetic Study (¹⁴C-delmopinol rinse) | Approximately 28% of the dose is retained in the oral cavity after a 1-minute rinse. | tandfonline.comdiva-portal.org |
| Retention Mechanism | Inferred from Human & Animal Data | Delmopinol is rapidly adsorbed and retained in the oral mucosa, then slowly partitions out of the tissue. | tandfonline.comnih.govdiva-portal.orgdiva-portal.org |
Studies on Microbial Ecology and Adaptation
Impact on Oral Microbiota Composition and Balance in Preclinical Models
This compound has been the subject of extensive research to understand its effects on the complex microbial communities of the oral cavity. Unlike broad-spectrum antimicrobial agents that can indiscriminately reduce microbial populations, delmopinol is recognized for its ability to modulate the oral microbiome while largely preserving its natural balance. diva-portal.orgresearchgate.netnih.gov
In vitro models simulating the oral environment have been crucial in elucidating delmopinol's mechanism of action. pnrjournal.com These models have shown that delmopinol interferes with the formation of the plaque matrix, making it less cohesive and easier to remove. dentistryiq.comrroij.com It has also been observed to reduce the adherence of colonizing bacteria to the existing plaque matrix. dentistryiq.com An in vitro study using a flow cell system demonstrated delmopinol's ability to inhibit the cohesion of glucan-containing plaque formed by Streptococcus mutans. rroij.com Another in vitro investigation revealed a bactericidal effect of delmopinol on both attached and planktonic Streptococcus sanguinis cells at concentrations of 0.05% and higher, though it did not reduce the total number of attached bacteria. researchgate.netnih.gov
A study on the local application of a 1% this compound solution in humans found no significant change in the composition of the microbiota colonizing the gingival mucous membrane over a 14-day period, further supporting its targeted, rather than broad-spectrum, activity. nih.govscispace.com
Table 1: Summary of Preclinical and In Vitro Studies on this compound's Impact on Oral Microbiota
| Study Type | Model | Key Findings | Reference(s) |
| 6-month Clinical Trial | Human subjects with gingivitis | Delmopinol did not cause undesirable shifts in bacterial populations associated with caries or periodontal disease; no increase in opportunistic pathogens. | nih.gov |
| In Vitro Study | Flow cell system with Streptococcus mutans | Delmopinol inhibited the cohesion of glucan-containing plaque. | rroij.com |
| In Vitro Study | Attached and planktonic Streptococcus sanguinis | Delmopinol exhibited a bactericidal effect at concentrations of 0.05% and higher without detaching bacteria. | researchgate.netnih.gov |
| Human Study | Local application on tooth surfaces | No significant change in the composition of the gingival mucosal flora. | nih.govscispace.com |
| In Vitro Review | General review of mechanisms | Delmopinol disrupts the plaque matrix and reduces bacterial adherence. | dentistryiq.com |
Animal Models for Periodontal and Peri-Implant Health Studies
Animal models have been instrumental in the preclinical evaluation of this compound for both periodontal and peri-implant health. nih.govnih.gov These models allow for the controlled study of disease progression and the efficacy of therapeutic interventions in a setting that mimics human conditions. nih.gov Dogs are frequently used in periodontal research due to similarities in periodontal anatomy and the composition of subgingival plaque with humans. nih.govispub.com
In the context of peri-implant diseases, animal models have provided valuable insights into the etiology and treatment of conditions like peri-implant mucositis and peri-implantitis. nih.gov For instance, a study investigating ligature-induced peri-implantitis in dogs utilized 1% delmopinol as a decontamination agent for the implant surface as part of the treatment protocol. iti.org
More recently, an animal model study suggested that a 0.2% delmopinol rinse may play a role in preventing the development of peri-implant disease. nih.gov While the direct translation of these findings to human clinical practice requires further investigation, these animal studies provide a critical foundation for understanding the potential therapeutic applications of delmopinol in managing both periodontal and peri-implant health. nih.gov The use of various animal models, including rats, dogs, and non-human primates, has been crucial in advancing the understanding of periodontal diseases and the development of new treatment strategies. nih.govnih.gov
Advanced Analytical and Characterization Methodologies for Delmopinol Hydrochloride
Chromatographic Methods for Purity and Related Substances Analysis
Chromatography is a cornerstone for the separation and quantification of Delmopinol (B1670218) hydrochloride and its related substances. The development of high-resolution and sensitive methods is essential for maintaining the quality and safety of the final product.
Development and Validation of Stability-Indicating Reversed-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) Methods
A significant advancement in the analysis of Delmopinol hydrochloride has been the development of a rapid, stability-indicating Reversed-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) method. nih.govoup.com This method is designed to separate the active ingredient from its potential degradation products and process-related impurities, thus providing a clear picture of the drug's stability under various stress conditions. nih.govscience.gov
The development of such a method faced challenges due to this compound's nature as a tertiary amine and its lack of a strong chromophore, which complicates UV detection. bohrium.com However, a validated method has been established that is specific, accurate, linear, precise, sensitive, and robust, in accordance with International Council for Harmonisation (ICH) guidelines. nih.govoup.com
Forced degradation studies, a key component of validating a stability-indicating method, have demonstrated that Delmopinol is a highly stable molecule. bohrium.com The method effectively separates the main compound from any degradation products that may form under stress conditions such as acid, base, oxidation, and heat. science.gov
A typical RP-UHPLC method for this compound assay and related substance estimation is summarized in the table below.
| Parameter | Condition |
| Column | Waters Acquity UPLC® BEH C18 (50mm × 2.1 mm, 1.7 μm) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Hydroxide in water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 220 nm |
| Run Time | 6 minutes |
| Quantitation Limit | 0.1% of the target analytical concentration |
This UHPLC method is not only fast, with a total run time of just 6 minutes, but is also considered a "Green HPLC Method" due to its low consumption of organic solvents. bohrium.comoup.com
High-Performance Liquid Chromatography (HPLC) Methodologies for Formulation Analysis
High-Performance Liquid Chromatography (HPLC) is widely employed for the determination of this compound in various pharmaceutical formulations, such as mouthwashes and dental chews. patsnap.comnih.gov These methods are crucial for ensuring the correct concentration of the active ingredient in the final product.
A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated for the determination of delmopinol from challenging matrices like rubbery dental chews. nih.gov This required the development of a simple and efficient extraction procedure to isolate the analyte from the complex formulation matrix before chromatographic analysis. nih.gov
The chromatographic conditions for the analysis of Delmopinol in formulations are often similar to those used for the bulk drug, with adjustments made to account for the different sample matrix. A representative HPLC method for formulation analysis is detailed below.
| Parameter | Condition |
| Column | Phenomenex Gemini-NX-C18 (50 × 4.6 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 220 nm |
| Elution Time | Approximately 7 minutes |
The validation of these HPLC methods as per ICH guidelines confirms their specificity, linearity, accuracy, precision, and robustness for routine analysis of finished drug products. nih.gov The linearity of the method is typically confirmed by a high coefficient of determination (R2 > 0.999). nih.gov
Enantioselective Chromatographic Techniques for Chiral Analysis
Delmopinol is a chiral molecule, and therefore, the development of enantioselective analytical methods is important for studying the pharmacokinetic and pharmacodynamic properties of its individual enantiomers. nih.govtandfonline.com An enantioselective HPLC bioanalytical method has been established to elucidate the pharmacokinetic behavior of (+/-)-delmopinol. nih.gov
This method involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional reversed-phase column. nih.govchiralpedia.com This indirect approach to chiral separation allows for the use of standard HPLC equipment. chiralpedia.com
A key aspect of this methodology is the use of a chiral derivatizing agent, such as (R,R)-O,O'-di-p-toluoyl tartaric acid anhydride, to create diastereomeric derivatives of the delmopinol enantiomers. nih.gov These derivatives exhibit different physicochemical properties, enabling their separation. chiralpedia.com
The table below outlines the key features of an enantioselective HPLC method for Delmopinol.
| Parameter | Description |
| Sample Preparation | Solid-phase extraction from plasma using CN cartridges. |
| Derivatizing Agent | (R,R)-O,O'-di-p-toluoyl tartaric acid anhydride |
| Column | Reversed-phase column |
| Mobile Phase | Acetonitrile-0.1 M ammonium acetate (B1210297) buffer (65:35, v/v) pH 5.7 |
| Detection | Electrochemical detection (+0.75 V) |
| Limit of Quantitation | Approximately 3 pmol (1 ng)/enantiomer per 0.5 ml plasma |
This highly sensitive method has been successfully applied to enantioselective pharmacokinetic investigations in humans, rats, and dogs. nih.gov
Spectroscopic and Spectrometric Techniques for Structural Confirmation and Quantitative Analysis
While chromatographic techniques are excellent for separation, spectroscopic and spectrometric methods are indispensable for the structural confirmation and quantitative analysis of this compound.
Ultraviolet (UV) spectroscopy is routinely used for the detection and quantification of this compound in conjunction with HPLC and UHPLC methods. nih.govnih.gov The detection is typically carried out at a wavelength of 220 nm, where the molecule exhibits absorbance, although it lacks a strong chromophore. bohrium.comnih.gov
Bioanalytical Method Development for this compound in Biological Matrices
The determination of this compound in biological matrices such as plasma is essential for pharmacokinetic studies. nih.gov The development of robust and sensitive bioanalytical methods is crucial for understanding the absorption, distribution, metabolism, and excretion of the drug.
An enantioselective HPLC method with electrochemical detection has been successfully developed and validated for the analysis of (+/-)-delmopinol in plasma. nih.gov A critical step in this method is the sample preparation, which involves the extraction of the analyte from the complex biological matrix. Solid-phase extraction (SPE) using CN cartridges has proven to be an effective technique for this purpose, with a recovery of approximately 50% for (+/-)-delmopinol from plasma or serum. nih.gov
The derivatization of the enantiomers with a chiral agent is another key feature of this bioanalytical method, enabling their separation and quantification. nih.gov The high sensitivity of the electrochemical detector allows for the measurement of low concentrations of the enantiomers in plasma samples. nih.gov
Surface Science Techniques for Interfacial Characterization (e.g., Contact Angle Determinations)
This compound functions as a surface-active agent, and its efficacy is related to its ability to modify the properties of surfaces in the oral cavity. cdeworld.compnrjournal.com Surface science techniques, such as contact angle measurements, are therefore valuable for characterizing its interfacial behavior.
Studies have investigated the influence of this compound on the wettability of tooth surfaces in vivo through contact angle measurements. tandfonline.com The contact angle of a liquid on a solid surface provides information about the surface energy and hydrophilicity/hydrophobicity of that surface. nih.gov
It has been shown that rinsing with a 0.2% (2 mg/mL) solution of this compound can alter the wettability of tooth surfaces. tandfonline.com This is believed to be due to the adsorption of Delmopinol molecules onto the tooth surface, which in turn affects the adhesion of dental plaque. pnrjournal.com The results of these studies suggest that Delmopinol exposes the polar parts of its molecule after adsorption, leading to changes in the surface properties. tandfonline.com
Broader Applications and Translational Research of Delmopinol Hydrochloride
Anti-Biofilm Applications in Non-Oral Contexts
The efficacy of Delmopinol (B1670218) hydrochloride as a surface-active agent that disrupts biofilm formation is not limited to the oral cavity. Studies have explored its application in controlling biofilms of significant foodborne pathogens on surfaces commonly found in food processing environments and on food products themselves. This suggests a valuable role for Delmopinol hydrochloride in enhancing food safety and sanitation protocols.
Efficacy Against Foodborne Pathogens on Various Food Contact Surfaces (e.g., Stainless Steel, High-Density Polyethylene)
Bacterial biofilms on food contact surfaces are a persistent challenge in the food industry, as they can lead to continuous contamination of food products. Research has demonstrated the effectiveness of this compound in combating biofilms formed by key foodborne pathogens on materials like stainless steel and high-density polyethylene (HDPE).
Studies have shown that this compound can be effective in reducing the attachment of Campylobacter jejuni to stainless steel and HDPE. For instance, a 1% Delmopinol application resulted in significant log reductions of C. jejuni on both surfaces. When the surfaces were treated with this compound before inoculation with the bacteria, the reduction was even more pronounced.
Similarly, the compound has shown efficacy against Listeria monocytogenes and Salmonella enterica biofilms on stainless steel. Post-exposure of established biofilms to this compound solutions led to a notable log reduction in bacterial populations, indicating its potential as a removal agent for existing biofilms in industrial settings.
Efficacy of this compound Against Foodborne Pathogens on Food Contact Surfaces
| Pathogen | Surface | Delmopinol Concentration | Treatment Condition | Mean Log Reduction (cfu/ml⁻¹) |
|---|---|---|---|---|
| Campylobacter jejuni | Stainless Steel | 1% | Inoculated before treatment | 3.70 |
| Campylobacter jejuni | High-Density Polyethylene (HDPE) | 1% | Inoculated before treatment | 3.72 |
| Campylobacter jejuni | Stainless Steel | 1% | Inoculated after treatment | 3.20 |
| Campylobacter jejuni | High-Density Polyethylene (HDPE) | 1% | Inoculated after treatment | 3.99 |
| Listeria monocytogenes | Stainless Steel | 0.5% | 10-minute post-exposure | 6.40 |
| Salmonella enterica Agona | Stainless Steel | 0.5% | 10-minute post-exposure | 7.75 |
Reduction of Microbial Contamination on Food Products (e.g., Cantaloupe, Poultry)
Beyond food contact surfaces, this compound has been investigated for its ability to reduce microbial contamination directly on food products. The rough and irregular surfaces of produce like cantaloupes can harbor pathogens such as Salmonella, making them difficult to remove through conventional washing.
A study on cantaloupe surfaces demonstrated that a 1.0% application of this compound for 1 hour significantly reduced Salmonella concentrations by approximately 3.1 log CFU/ml on both "Hale's Best Jumbo" and "Athena" cultivars compared to a control group. This suggests that this compound could serve as an effective post-harvest antimicrobial treatment, potentially making bacteria more susceptible to subsequent sanitization or physical removal.
In the context of poultry, the application of 1% this compound to skinless chicken meat was effective in reducing Campylobacter jejuni contamination. When the chicken was inoculated with C. jejuni before treatment, a mean log reduction of 1.26 cfu/ml⁻¹ was observed. When the chicken was treated before inoculation, the reduction was even greater, at 2.72 cfu/ml⁻¹.
Efficacy of this compound on Food Products
| Food Product | Pathogen | Delmopinol Concentration | Treatment Duration | Mean Log Reduction (CFU/ml or cfu/ml⁻¹) |
|---|---|---|---|---|
| Cantaloupe ("HBJ" & "Athena" cultivars) | Salmonella | 1.0% | 1 hour | ~3.1 |
| Skinless Poultry Meat | Campylobacter jejuni | 1% | Not specified | 1.26 (inoculated before treatment) |
| Skinless Poultry Meat | Campylobacter jejuni | 1% | Not specified | 2.72 (inoculated after treatment) |
Potential for Industrial and Healthcare Biofilm Control Strategies
The demonstrated anti-biofilm properties of this compound in food-related applications suggest its broader potential in other industrial and healthcare settings where biofilm formation is a significant problem. Its ability to degrade and prevent the formation of biofilms on surfaces like stainless steel could be translated to strategies for controlling biofilms in water systems, on medical devices, and in other manufacturing processes.
In healthcare, biofilms are a major contributor to hospital-acquired infections, forming on catheters, implants, and other medical equipment. The surface-active nature of this compound, which interferes with bacterial adhesion and biofilm integrity, could be leveraged to develop coatings or rinses for medical devices to prevent microbial colonization. Its use as a disinfectant in skincare and for hospital skin dressings has also been proposed.
Development of Novel Formulations and Delivery Systems for Targeted Biofilm Control
To enhance the efficacy and target the delivery of this compound for biofilm control, research into novel formulations and delivery systems is a promising area. While much of the research in this area is in its early stages, the principles of advanced drug delivery can be applied to this compound.
Novel delivery systems such as nanoparticles, liposomes, and hydrogels are being explored for their ability to encapsulate antimicrobial agents and deliver them directly to the site of a biofilm. These systems can protect the active agent from degradation, improve its solubility, and provide a sustained release, thereby increasing its effectiveness. For instance, liposomal formulations have shown strong efficacy against biofilms of various bacterial pathogens. The encapsulation of this compound within such carriers could enhance its penetration into the dense extracellular polymeric substance (EPS) matrix of biofilms.
Furthermore, the development of "smart" drug delivery systems that respond to specific stimuli within the biofilm microenvironment, such as pH changes, could offer a more targeted approach. Given that the non-ionic form of Delmopinol has been shown to have better biofilm penetration, pH-responsive carriers that release the compound under specific pH conditions could be particularly effective.
Theoretical and Computational Chemistry Approaches to this compound's Mechanism and Interactions
A deeper understanding of the molecular interactions between this compound and biofilm components is crucial for optimizing its anti-biofilm activity and designing new derivatives. While extensive experimental data exists on its mechanism of action, the application of theoretical and computational chemistry approaches can provide valuable insights at the atomic level.
The primary mechanism of this compound is its function as a surface-active agent. patsnap.com It alters the surface properties of both bacterial cells and the surfaces to which they attach. patsnap.com By binding to the pellicle, a protein film that forms on surfaces, Delmopinol modifies its structure, making it less favorable for bacterial colonization. patsnap.com It also interferes with the synthesis of extracellular polysaccharides that form the biofilm matrix, thereby weakening the biofilm's integrity. patsnap.com
Computational methods such as molecular docking and molecular dynamics simulations could be employed to model the binding of this compound to key bacterial surface proteins and enzymes involved in polysaccharide synthesis. These studies could elucidate the specific binding sites and interaction energies, providing a rational basis for the design of more potent anti-biofilm agents. For example, molecular docking could predict how this compound interacts with the active sites of glucosyltransferases, enzymes crucial for the production of the glucan matrix in many biofilms.
Q & A
Q. What experimental designs are recommended for assessing the anti-plaque efficacy of Delmopinol hydrochloride in clinical studies?
Methodological Answer: Controlled crossover trials are widely used, where participants receive both this compound (e.g., 0.2% solution) and placebo in alternating phases. Key parameters include supervised rinsing protocols (twice daily), standardized plaque indices (e.g., Quigley-Hein or Turesky modification), and microbial sampling at baseline and follow-up (e.g., days 7 and 14). Studies should include a washout period to eliminate carryover effects . For longitudinal efficacy (6+ months), parallel-group randomized controlled trials (RCTs) with chlorhexidine comparators are recommended .
Q. What statistical methods are appropriate for analyzing plaque-reduction data in this compound studies?
Methodological Answer: Mixed-effects models are preferred for longitudinal data to account for repeated measures and inter-individual variability. Non-parametric tests (e.g., Wilcoxon signed-rank) are suitable for small sample sizes, while ANOVA or ANCOVA adjusts for covariates like baseline plaque scores. Meta-analyses should employ random-effects models to synthesize heterogeneous datasets, as demonstrated in systematic reviews comparing Delmopinol with chlorhexidine .
Q. How should researchers ensure reproducibility in this compound efficacy studies?
Methodological Answer: Standardize application methods (e.g., supervised rinsing for 30 seconds), use identical formulations (e.g., 0.2% aqueous solution), and adhere to CONSORT guidelines for clinical reporting. Include detailed protocols for microbial sampling (e.g., paper point collection from gingival crevices) and storage conditions (-80°C for DNA analysis). Replicate findings in independent cohorts and validate plaque quantification via photo-based planimetry .
Q. What parameters are critical when assessing this compound's impact on oral microbiota composition?
Methodological Answer: Control for oral hygiene practices (e.g., supervised abstinence from brushing), use 16S rRNA sequencing for taxonomic profiling, and normalize data to account for sequencing depth. Include negative controls during DNA extraction and analyze alpha/beta diversity metrics. Pair clinical outcomes (e.g., gingival index) with microbial shifts to establish causality .
Advanced Research Questions
Q. How can contradictions in efficacy data between this compound and chlorhexidine be resolved?
Methodological Answer: Conduct network meta-analyses to compare effect sizes across studies, adjusting for variables like study duration (short-term vs. 6-month trials) and outcome measures (plaque vs. gingivitis reduction). Delmopinol’s mechanism (biofilm disruption) may show delayed efficacy compared to chlorhexidine’s immediate bactericidal action. Use in vitro biofilm models to quantify structural changes (e.g., confocal microscopy for biomass thickness) .
Q. What molecular mechanisms underlie this compound's biofilm-disrupting properties?
Methodological Answer: Employ transcriptomic (RNA-seq) and proteomic analyses to identify bacterial genes/proteins modulated by Delmopinol, such as downregulation of adhesion proteins (e.g., antigen I/II in Streptococcus mutans). Validate findings using knockout mutants or CRISPR interference. Surface plasmon resonance (SPR) can quantify Delmopinol’s binding affinity to bacterial surface receptors .
Q. How do this compound’s surfactant properties influence formulation stability in experimental settings?
Methodological Answer: Conduct stability studies under varying pH (4–8), ionic strength, and temperature (4–40°C) to assess aggregation propensity. Use dynamic light scattering (DLS) for particle size analysis and Franz diffusion cells to measure mucosal retention. Compare efficacy of liposomal vs. aqueous formulations in reducing plaque rebound .
Q. What in vitro models best simulate the oral environment for preclinical testing of this compound?
Methodological Answer: Use continuous-flow biofilm systems (e.g., CDC biofilm reactor) with artificial saliva supplemented with mucin. Incorporate polymicrobial communities (e.g., S. mutans, P. gingivalis, F. nucleatum) and assess biofilm viability via ATP bioluminescence. Validate against clinical data from crossover trials .
Q. What are the implications of this compound’s anti-viral potential in oral rinse formulations?
Methodological Answer: Design in vitro virucidal assays (e.g., plaque reduction neutralization test) using enveloped viruses (e.g., SARS-CoV-2 pseudovirus). Measure viral load reduction in saliva samples via RT-qPCR and compare with established agents (e.g., cetylpyridinium chloride). Consider combination therapies with LL-37 peptides for synergistic effects .
Q. How can combination therapies with this compound enhance antimicrobial efficacy while minimizing resistance?
Methodological Answer: Test sequential application protocols (e.g., Delmopinol pre-treatment followed by chlorhexidine) in dual-species biofilms. Use checkerboard assays to determine fractional inhibitory concentration indices (FICI). Monitor resistance development via serial passage experiments and genomic sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
